![molecular formula C20H25N5O3 B2531598 (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 902287-74-5](/img/structure/B2531598.png)
(4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound "(4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone" is a complex organic molecule that appears to be related to various pharmacologically active compounds. The presence of a morpholine moiety, a piperazine ring, and a methoxyphenyl group suggests that this compound could have interesting biological activities, potentially including analgesic, anti-inflammatory, anticancer, and antituberculosis properties .
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, enaminones with piperazine or morpholine moieties have been synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without solvent, followed by a reaction with urea and substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . Another approach involved a four-step reaction including bromination, cyclization, N-alkylation, and reduction to prepare piperazine derivatives, which were then acylated to yield novel compounds . These methods indicate that the synthesis of the compound could involve similar multi-step organic reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray crystallography, 1H NMR, FT-IR, ESI-MS, and elemental analysis . These techniques are crucial for determining the three-dimensional arrangement of atoms within the molecule and verifying the identity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include enamine formation, Biginelli reactions for dihydropyrimidinone derivatives, and acylation reactions for piperazine derivatives . These reactions are typically characterized by their efficiency and the good yields of the desired products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been synthesized and characterized, suggesting that similar analytical techniques could be used to determine these properties. The solubility, melting point, and stability of the compound could be inferred from the known properties of structurally similar compounds .
Relevant Case Studies
Case studies involving related compounds have demonstrated their potential as analgesic-antiinflammatory agents, with some showing more potency and less toxicity than standard drugs . Additionally, certain piperazine derivatives have exhibited significant anticancer and antituberculosis activities, highlighting the therapeutic potential of these types of compounds .
Scientific Research Applications
Development of Macozinone for TB treatment
Macozinone has been identified as a promising agent in the fight against tuberculosis (TB). It targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the cell wall synthesis of the TB pathogen, Mycobacterium tuberculosis. Early clinical trials suggest its potential for inclusion in more effective TB drug regimens, showing optimism for its future development (Makarov & Mikušová, 2020).
Piperazine and Morpholine in Pharmaceutical Applications
The chemical structure of our compound of interest incorporates piperazine and morpholine rings, which are noted for their broad spectrum of pharmaceutical applications. Recent studies have developed new synthetic methods for these derivatives, revealing potent pharmacophoric activities. This highlights the ongoing interest in exploring and expanding the therapeutic capabilities of compounds featuring these moieties (Al-Ghorbani Mohammed et al., 2015).
Enzymatic Remediation of Organic Pollutants
Research into enzymatic approaches for the degradation of organic pollutants in wastewater has identified certain compounds, potentially including derivatives of our compound of interest, as effective redox mediators. These mediators can significantly enhance the degradation efficiency of recalcitrant compounds by various oxidoreductive enzymes, pointing to potential applications in environmental remediation technologies (Husain & Husain, 2007).
Synthetic Approaches in Medical Chemistry
Compounds with structural features similar to our compound of interest have been the subject of extensive research for their biological and pharmacological properties. The incorporation of piperazine and morpholine rings into various chemical structures has yielded compounds with significant antimicrobial potential, underscoring the relevance of these moieties in drug development processes (S. N. Bukhari, 2022).
Piperazine Derivatives in Therapeutic Applications
The versatility of piperazine as a core structural element in drug design is well-documented, with various derivatives demonstrating a wide range of therapeutic uses. Modifications to the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, suggesting a potential area for further exploration in the context of developing new drugs (A. Rathi et al., 2016).
Mechanism of Action
Target of Action
The primary targets of (4-Methoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
This compound interacts with its targets by inhibiting the activity of AChE and BChE enzymes . This inhibition increases the levels of acetylcholine, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BChE enzymes affects the cholinergic transmission pathway . This pathway is crucial for cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
The inhibition of AChE and BChE enzymes by this compound leads to an increase in acetylcholine levels . This increase enhances cholinergic transmission, which can potentially improve cognitive functions .
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-4-2-16(3-5-17)20(26)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-28-15-13-24/h2-7H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHDGHOULXHJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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